Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) used in MRI. [, , , ] It belongs to the class of paramagnetic contrast agents, which enhance the contrast of MRI images by influencing the magnetic properties of nearby water molecules. [, , , , , , , , ] This property allows for better visualization of anatomical structures and abnormalities. [, , , , , , , , , , , , , , , , ]
Gadobutrol is classified as a nonionic, macrocyclic gadolinium-based contrast agent. Its chemical formula is , and it has a molecular weight of 604.72 g/mol. The compound is derived from the modification of Gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) by incorporating a trihydroxybutyl side chain into the macrocyclic structure. This modification enhances its hydrophilicity and stability in biological systems, making it suitable for clinical applications in MRI .
The synthesis of Gadobutrol involves several steps that ensure high purity and yield. The general method includes:
The molecular structure of Gadobutrol features a macrocyclic ligand known as Butrol, which consists of a tetraazacyclododecane framework substituted with three acetate groups and a trihydroxybutyl side chain. The presence of two chiral centers in the side chain results in a racemic mixture. The gadolinium ion (Gd³⁺) coordinates with the ligand to form a stable complex with a coordination number of nine. The structure enhances its solubility in water and reduces toxicity compared to linear gadolinium complexes .
Gadobutrol participates in various chemical reactions primarily related to its role as a contrast agent:
The mechanism of action of Gadobutrol as an MRI contrast agent relies on its paramagnetic properties. When administered intravenously, Gadobutrol alters the magnetic environment around hydrogen nuclei in tissues:
Gadobutrol exhibits several notable physical and chemical properties:
Gadobutrol is primarily used in medical imaging:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: